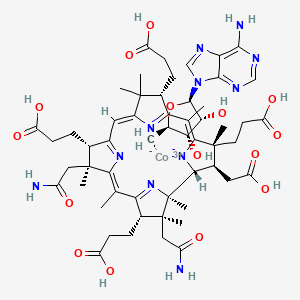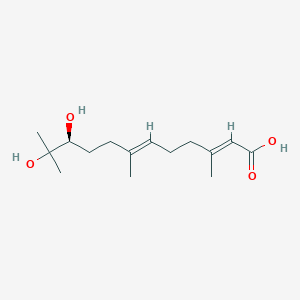
(10S)-Juvenile hormone III acid diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10S)-Juvenile hormone III acid diol is a sesquiterpenoid.
Scientific Research Applications
Affinity for Juvenile Hormone Binding Proteins
- Synthesis and Affinity: The (10S)-enantiomer of juvenile hormone III has been synthesized and tested for its affinity to the juvenile hormone-specific binding protein of Manduca sexta. The 10S enantiomer demonstrated significantly lower binding activity compared to its 10R counterpart, indicating a selective affinity of these proteins for specific enantiomers (Schooley & Bergot, 1978).
Metabolism in Insects
- Catabolism in Locusts: Research has shown that (10R)-juvenile hormone III, the natural enantiomer of juvenile hormone III, is majorly catabolized into JH III acid diol in the adult female Locusta migratoria (Debernard & Couillaud, 1994).
- Catabolism in Manduca sexta: Studies have revealed that in Manduca sexta larvae, juvenile hormone III and its homologues are metabolized to polar metabolites, especially the JH acid-diol, and an unknown compound (Halarnkar et al., 1993).
Intrinsic Synthesis in Insect Organs
- Synthesis in Locust Corpora Allata: Juvenile hormone III 10-11-diol is intrinsically synthesized and released from the corpora allata of adult locust females, along with JH-III, suggesting a role in the control of JH-III levels in locusts (Gadot et al., 1987).
Assays and Detection Methods
- Radioimmunoassay Development: A radioimmunoassay for insect juvenile hormones and their diol derivatives has been developed, facilitating the detection and measurement of juvenile hormone III diols (Strambi et al., 2005).
- Juvenile Hormone Assay: A quantitative assay using the haemolymph juvenile hormone binding protein (JHBP) of Locusta migratoria has been developed for juvenile hormone III, which also includes the measurement of JH III diol (Glinka et al., 1995).
Biosynthesis and Metabolism in Mosquitoes
- Biosynthesis in Aedes aegypti: Research has shown that in Aedes aegypti, juvenile hormone III is synthesized from methyl farnesoate and metabolized to various forms including JH III diol acid (Borovsky et al., 1992).
Role in Development and Reproduction
- Juvenile Hormone Action in Drosophila: Juvenile hormone III, including its diol forms, is found to influence protein synthesis in male accessory glands of Drosophila melanogaster, indicating a role in reproductive processes (Yamamoto et al., 1988).
Properties
Molecular Formula |
C15H26O4 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18)/b11-6+,12-10+/t13-/m0/s1 |
InChI Key |
UULZSWLWBGEDTD-WGRJTNITSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


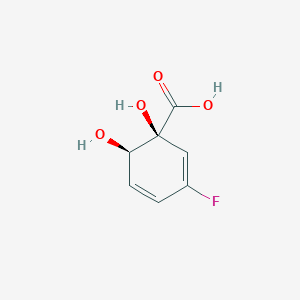


![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)

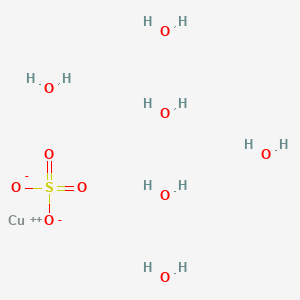
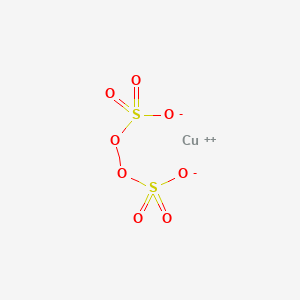
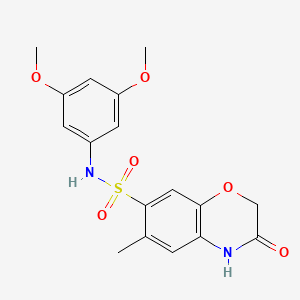
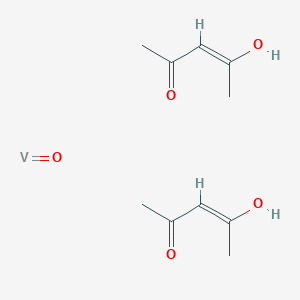


![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
